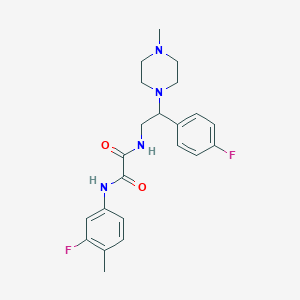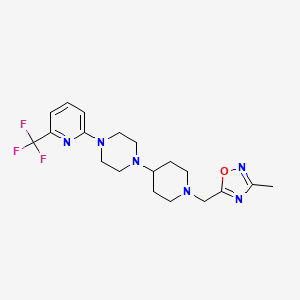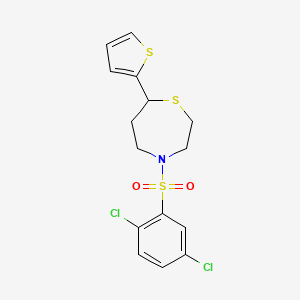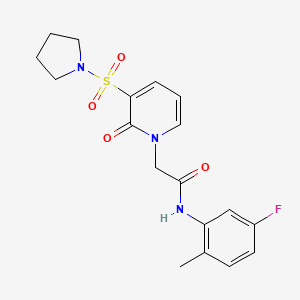
2,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C12H17N . It is a liquid at room temperature .
Synthesis Analysis
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline is a reagent in the synthesis of tetrahydroquinoline sensitizers used for dye-sensitized solar cells . It is also a reagent in the preparation of tetra- and pentacyclic derivatives of phenothiazinium photosensitizers which are used as photoantimicrobial agents .Molecular Structure Analysis
The molecular structure of this compound consists of a tetrahydroquinoline core with three methyl groups attached . The molecular weight is 175.27 .Physical And Chemical Properties Analysis
This compound has a density of 0.9±0.1 g/cm3, a boiling point of 253.4±30.0 °C at 760 mmHg, and a flash point of 105.4±20.0 °C . It has one hydrogen bond acceptor and one hydrogen bond donor .Applications De Recherche Scientifique
Agricultural Growth Stimulants
2,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline compounds have been studied for their potential as growth stimulants in agriculture. Research by Vostrikova et al. (2021) found that certain synthesized compounds in this category effectively stimulated growth in common eggplant (Solanum melongena). They discovered that these compounds increased seed germination by 30 to 80%, vegetative mass by 10 to 40%, and yield by 28 to 46%, making them effective for boosting agricultural productivity (Vostrikova et al., 2021).
Chemistry and Synthesis
Research has also focused on the synthesis of derivatives of this compound. Ivanov et al. (1979) synthesized various derivatives and studied their structures using IR and PMR spectra. They also examined the radicals formed during photolysis of these compounds (Ivanov et al., 1979). Another study by Kasaikina et al. (1983) investigated the mechanism of hydrocarbon oxidation inhibition by a derivative of this compound, providing insights into its chemical behavior (Kasaikina et al., 1983).
Medicinal Chemistry
In the field of medicinal chemistry, 1,2,3,4-Tetrahydroquinoline derivatives, including those with a 2,4,4-trimethyl substitution, play an important role. They are found in numerous biologically active natural products and therapeutic agents. Sabale et al. (2013) discussed the significance of these derivatives in medicinal chemistry, noting their diverse pharmacological activities, including anti-cancer, anti-diabetic, and anti-inflammatory properties (Sabale et al., 2013).
Safety and Hazards
Mécanisme D'action
Target of Action
Studies on a similar compound, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (hthq), suggest that it targets the antioxidant system, nadph-generating enzymes, and chaperones .
Mode of Action
The compound’s interaction with its targets leads to a significant decrease in oxidative stress . This is achieved by enhancing the antioxidant system, normalizing chaperone activity, and suppressing apoptosis . The compound also affects the functioning of NADPH-generating enzymes .
Biochemical Pathways
The compound influences several biochemical pathways. It enhances the redox status in animal tissues, which is linked with the recovery of antioxidant enzyme activities and NADPH-generating enzyme function . It also leads to an upsurge in the mRNA expression levels of antioxidant genes and factors Nrf2 and Foxo1 . Furthermore, it normalizes the chaperone-like activity and mRNA levels of heat shock protein 70 .
Pharmacokinetics
The compound’s impact on bioavailability can be inferred from its effects on the antioxidant system and nadph-generating enzymes .
Result of Action
The compound’s action results in molecular and cellular effects that include a decrease in oxidative stress, normalization of chaperone activity, and suppression of apoptosis . These effects contribute to its neuroprotective properties, as demonstrated in experimental models of Parkinson’s disease .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound should be kept in a dark place, sealed in dry conditions, and at room temperature for optimal stability . .
Propriétés
IUPAC Name |
2,4,4-trimethyl-2,3-dihydro-1H-quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9-8-12(2,3)10-6-4-5-7-11(10)13-9/h4-7,9,13H,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZBTTJKEYOSEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1-Bis(4-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]-1-ethanol](/img/structure/B2406993.png)



![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-pyridinyl)-1,3-thiazole-4-carboxamide](/img/structure/B2406997.png)


![2,2,2-trifluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide](/img/structure/B2407002.png)
![4-(dimethylamino)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2407003.png)

![N-[2-(4-chlorophenyl)ethyl]-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2407005.png)

![(2E)-3-(3,4-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2407009.png)